molecular formula C16H23N7 B2558641 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2415518-51-1

6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No. B2558641
CAS RN: 2415518-51-1
M. Wt: 313.409
InChI Key: XKFGDRAMOGCAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. EPPA is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes.

Mechanism of Action

6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine acts as a competitive inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that are essential for the survival and growth of cancer cells and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In cancer research, this compound has been found to induce apoptosis and inhibit cell migration and invasion in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is its high selectivity and potency for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine. One area of focus is the development of this compound-based therapies for cancer and viral infections. Another area of interest is the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with significant potential for scientific research and therapeutic applications. Its high selectivity and potency for CK2 make it a valuable tool for studying the role of CK2 in various cellular processes, and its biochemical and physiological effects make it a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves the reaction of 5-ethyl-2-amino-4-methylpyrimidine with 1-(4-chlorobutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine, followed by N,N-dimethylation of the resulting compound. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. This compound has also been found to inhibit the replication of the hepatitis C virus and the Zika virus, making it a promising candidate for the development of antiviral drugs.

properties

IUPAC Name

6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-13-10-17-16(18-11-13)23-7-5-22(6-8-23)15-9-14(21(2)3)19-12-20-15/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFGDRAMOGCAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.